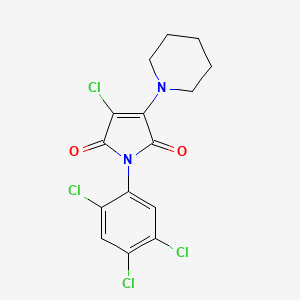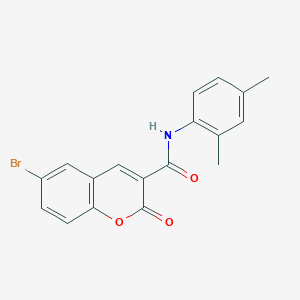
4-(anilinomethylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
説明
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve various types of reactions, such as condensation, substitution, or redox reactions .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with acids, bases, oxidizing or reducing agents, and other organic compounds .Physical And Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, polarity, and reactivity. These properties can often be predicted based on the compound’s structure .科学的研究の応用
Improvement of Sensitivity in Capillary Zone Electrophoresis
The compound can be used to improve the sensitivity of reducing mono- and oligo-saccharides for their subsequent determination using capillary zone electrophoresis . This is a significant application in the field of analytical chemistry, especially in the analysis of complex mixtures.
Anti-Posterior Capsular Opacification (PCO) Activity
The compound has shown potential anti-PCO activity in a TGF-β2-induced fibrogenesis SRA01/04 cell model . This suggests that it could be used in the development of treatments for posterior capsular opacification, a common complication of cataract surgery.
Regulation of TGF-β2/SMADs and Non-SMAD Signaling
The compound has been found to regulate TGF-β2/SMADs and non-SMAD signaling, Collagen I, and Fibronectin Proteins . This indicates potential applications in the field of cell biology and molecular biology, particularly in the study of cell signaling pathways.
Azo Coupling Reactions
The compound can enter into an azo coupling reaction with cyclopropyldiazonium, generated by basic decomposition of N-cyclopropyl-N-nitrosourea, to give the corresponding cyclopropylhydrazone . This application is particularly relevant in the field of organic chemistry, especially in the synthesis of azo compounds.
Use in LIMS (Laboratory Information Management Systems)
The compound’s data can be stored and managed in LIMS, which allows for the extraction of meaningful scientific data from large data volumes . This application is particularly relevant in the field of data management and laboratory operations.
作用機序
Target of Action
It is known to be used as a reagent for the detection of reducing carbohydrates by esi/maldi-ms
Mode of Action
It is known to have a protective effect on neuronal cells caused by cerebral ischemia . This suggests that it may interact with targets involved in oxidative stress and inflammation .
Biochemical Pathways
The compound is involved in the regulation of inflammation factors and inhibition of cell apoptosis . It is also known to scavenge oxygen free radicals and inhibit lipid peroxidation reactions
Pharmacokinetics
Due to its lipophilic groups, it can easily cross the blood-brain barrier and reach brain tissues . This suggests that it may have good bioavailability, but further studies are needed to confirm this and to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The compound has been shown to have a protective effect on neuronal cells damaged by cerebral ischemia . This suggests that it may have potential therapeutic applications in conditions related to oxidative stress and inflammation.
Safety and Hazards
特性
IUPAC Name |
5-methyl-2-phenyl-4-(phenyliminomethyl)-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-13-16(12-18-14-8-4-2-5-9-14)17(21)20(19-13)15-10-6-3-7-11-15/h2-12,19H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOAQEDPIRQHPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063332 | |
| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-4-[(phenylamino)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-4-[(phenylamino)methylene]- | |
CAS RN |
4173-73-3 | |
| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-4-((phenylamino)methylene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004173733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-4-[(phenylamino)methylene]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-4-[(phenylamino)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-2-furamide](/img/structure/B3444068.png)
![6-(3-hydroxyphenyl)-2,3-dihydro-5H-[1,4]dithiino[2,3-c]pyrrole-5,7(6H)-dione](/img/structure/B3444084.png)
![2-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B3444094.png)
![1-(4-methylphenyl)-2-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]ethanone](/img/structure/B3444101.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide](/img/structure/B3444106.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]ethanone](/img/structure/B3444114.png)
![methyl 2-[({[1-(1,3-benzodioxol-5-yl)-1H-tetrazol-5-yl]thio}acetyl)amino]benzoate](/img/structure/B3444122.png)

![1-[(4-ethoxy-1-naphthyl)sulfonyl]-1H-benzimidazole](/img/structure/B3444126.png)
![1-[(4-bromo-1-naphthyl)sulfonyl]-4-(diphenylmethyl)piperazine](/img/structure/B3444128.png)
![8-allyl-3-[(4-benzyl-1-piperazinyl)carbonyl]-2H-chromen-2-one](/img/structure/B3444137.png)

methanone](/img/structure/B3444155.png)
![1-[3-(4-fluorobenzoyl)-1,2-bis(propylsulfonyl)-6-indolizinyl]ethanone](/img/structure/B3444169.png)